3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
“3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are heterocyclic aromatic organic compounds, which consist of a pyrimidine ring fused to an imidazole ring . They are key components of many biological molecules, including DNA and RNA, and play crucial roles in cellular energy systems and signal transduction .
Molecular Structure Analysis
As a purine derivative, “this compound” would have a structure based on the purine skeleton, which consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The “3-hexyl-1,7-dimethyl” part of the name suggests that there are hexyl and methyl groups attached to the purine ring, but without more specific information or a structural diagram, it’s difficult to provide a detailed analysis of the molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out. Purine derivatives can participate in a variety of chemical reactions, including those involving their amino and keto groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Purines are generally water-soluble and can form hydrogen bonds with water and other molecules .
Scientific Research Applications
Receptor Affinity and Activity
Research into related purine derivatives has shown that compounds with a purine-2,4-dione nucleus, such as those similar to "3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione," generally have high affinity values for serotoninergic and dopaminergic receptors. These compounds, particularly those with substituents at specific positions, have been identified as potential ligands for serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors. This suggests their utility in exploring treatments for conditions like depression and anxiety through receptor modulation (Zagórska et al., 2015).
Structural and Synthetic Studies
Structural analysis of related compounds has contributed to understanding the geometry and conformation of purine systems, which is crucial for drug design. Studies have detailed the typical geometry of the purine system and its implications for binding and activity at biological targets. For instance, the analysis of the crystal structure of related compounds has provided insights into how modifications at certain positions can affect molecular conformation and, by extension, receptor affinity and selectivity (Karczmarzyk et al., 1995).
Pharmaceutical Co-crystals
The study of co-crystals involving purine derivatives, including those similar to the subject compound, has highlighted their potential in pharmaceutical development. Co-crystals can offer advantages in drug formulation by modifying the physical properties of the active pharmaceutical ingredients without altering their molecular structure. This approach can improve solubility, stability, and bioavailability of drugs (Aitipamula et al., 2009).
Antiviral and Antimicrobial Activity
Synthetic efforts have led to the development of purine derivatives with potential antiviral and antimicrobial activities. These compounds have been evaluated for their efficacy against various pathogens, demonstrating the broad applicability of purine-based structures in addressing infectious diseases. The synthesis of new derivatives and their subsequent evaluation for biological activity is an ongoing area of research, underscoring the relevance of these compounds in medicinal chemistry (Nilov et al., 1995).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-hexyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-5-6-7-8-18-13(20)11-12(17(3)15(18)21)16-14-19(11)9-10(2)22-14/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJUYVMKWPRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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